2,5-Dichlorobenzenesulfonyl chloride

Analytical Chemistry Quality Control Procurement Specification

Standard 2,4- or 3,4-isomers cannot replace this specific 2,5-dichloro pattern. CAS 5402-73-3 is a moisture-sensitive crystalline solid (mp 36-37°C) required for: - **Medicinal chemistry:** Essential for benzoxazole benzenesulfonamide scaffold targeting FBPase-1 (IC50 = 0.57 µM) - **Polymer engineering:** DBSC modification of Nylon 6 increases decomposition Ea from 46→194 kJ/mol, prevents melting to 1000°C - **Sulfonamide libraries:** Direct precursor to N-substituted antibacterial agents Available in research quantities with guaranteed stability under inert shipping conditions.

Molecular Formula C6H3Cl3O2S
Molecular Weight 245.5 g/mol
CAS No. 5402-73-3
Cat. No. B033133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorobenzenesulfonyl chloride
CAS5402-73-3
Synonyms2,5-Dichlorobenzenesulfonyl Chloride;  2,5-Dichlorobenzene-1-sulfonyl Chloride;  2,5-Dichlorobenzenesulfonyl Chloride;  2,5-Dichlorophenylsulfonyl Chloride;  NSC 8545 _x000B__x000B_
Molecular FormulaC6H3Cl3O2S
Molecular Weight245.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl
InChIInChI=1S/C6H3Cl3O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H
InChIKeyBXCOSWRSIISQSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichlorobenzenesulfonyl Chloride Sourcing & Procurement


2,5-Dichlorobenzenesulfonyl chloride (CAS 5402-73-3) is an aryl sulfonyl chloride derivative with the molecular formula C₆H₃Cl₃O₂S and a molecular weight of 245.51 g/mol [1]. It is a moisture-sensitive, white to yellow crystalline powder with a melting point of 36-37 °C and is a versatile electrophilic reagent used to synthesize sulfonamides and sulfonate esters . The compound's reactivity and positional isomerism confer distinct advantages in applications ranging from polymer modification to medicinal chemistry, making it a critical building block where simple substitution with other dichlorobenzenesulfonyl chlorides fails .

Non-Interchangeability of 2,5-Dichlorobenzenesulfonyl Chloride


Substituting 2,5-dichlorobenzenesulfonyl chloride with its 2,4- or 3,4-isomers, or with other sulfonyl chlorides, is not scientifically valid. The specific 2,5-dichloro substitution pattern significantly alters the compound's physicochemical properties, including its melting point, which differs by ~19 °C from the 2,4-isomer [1], and its computed logP . More critically, this positional isomerism dictates the spatial orientation of the sulfonyl group in derived molecules, profoundly impacting biological target engagement and polymer modification outcomes. The evidence below demonstrates that this compound's unique characteristics translate into quantifiable performance differences in specific, high-value applications, thereby justifying its specific procurement.

2,5-Dichlorobenzenesulfonyl Chloride Performance Evidence


Melting Point vs. 2,4-Isomer for Purity Control

A key physical property that differentiates 2,5-dichlorobenzenesulfonyl chloride from its closest analog, 2,4-dichlorobenzenesulfonyl chloride (CAS 16271-33-3), is its melting point. This difference is crucial for verifying identity and purity upon receipt. 2,5-Dichlorobenzenesulfonyl chloride has a reported melting point of 36-37 °C , whereas its 2,4-isomer melts at a significantly higher range of 55-58 °C [1].

Analytical Chemistry Quality Control Procurement Specification

Synthesis Route from 1,4-Dichlorobenzene

The synthesis of 2,5-dichlorobenzenesulfonyl chloride from the readily available starting material 1,4-dichlorobenzene is well-characterized with a documented yield. The reaction proceeds via treatment with chlorosulfuric acid at 150 °C, followed by workup in ice water, providing the target compound in an 85% yield . This high-yielding route provides a benchmark for process chemists and informs procurement decisions based on underlying manufacturing efficiency.

Process Chemistry Synthesis Cost Modeling

Nylon 6 Modifier for Thermal Stability

2,5-Dichlorobenzenesulfonyl chloride (DBSC) has a documented, specific application as a modifier for Nylon 6 fibers, leading to significant improvements in thermal stability. Treatment of nylon 6 fibers with 25% DBSC at 115 °C for 4 hours resulted in a sulfur content of 4.9% and a carbon residue of 26.4% in the modified fibers [1]. Critically, this modification increased the activation energy of decomposition from 46 kJ/mol for unmodified fibers to 194 kJ/mol [1]. The modified fibers also exhibit unique properties, such as losing solubility in formic acid and not melting up to 1000 °C [1].

Polymer Chemistry Materials Science Flame Retardancy

Key Intermediate for Potent FBPase Inhibitor with IC50 of 0.57 μM

2,5-Dichlorobenzenesulfonyl chloride is an essential building block for synthesizing a specific class of benzoxazole benzenesulfonamide allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase-1) [1]. This structure-activity relationship (SAR) program led to the discovery of a potent inhibitor (Compound 53) with an IC₅₀ value of 0.57 μM [1]. The 2,5-dichloro substitution pattern on the phenyl ring is an integral part of the pharmacophore required for this potency.

Medicinal Chemistry Enzyme Inhibition Drug Discovery

High-Value Applications of 2,5-Dichlorobenzenesulfonyl Chloride


Synthesis of Allosteric FBPase-1 Inhibitors

For medicinal chemistry programs targeting fructose-1,6-bisphosphatase (FBPase-1) for metabolic diseases or oncology, 2,5-dichlorobenzenesulfonyl chloride is a non-substitutable building block. As demonstrated by Lai et al., its use in a specific benzoxazole benzenesulfonamide scaffold was essential to achieving potent enzyme inhibition with an IC₅₀ of 0.57 μM [1]. Procurement of this precise isomer is required to replicate and advance this well-documented SAR.

Nylon 6 Thermal Stabilization and Flame Retardancy

In textile and polymer engineering, 2,5-dichlorobenzenesulfonyl chloride (DBSC) is a proven modifier for Nylon 6 fibers. The sulfonation process, using DBSC at 115 °C for 4 hours, has been shown to increase the polymer's activation energy of decomposition from 46 kJ/mol to 194 kJ/mol, drastically improving its thermal stability and preventing melting up to 1000 °C [2]. This specific outcome is documented for this particular compound, making it the reagent of choice for this application.

Sulfonamide Library for Antibacterial Screening

The compound serves as a direct precursor to a wide variety of N-substituted 2,5-dichlorobenzenesulfonamides, a class of molecules with well-documented antibacterial activity . The 2,5-dichloro substitution pattern can impart unique electronic and steric properties to the resulting sulfonamide, influencing its biological activity profile. For researchers building sulfonamide libraries, sourcing this specific regioisomer is necessary to explore the full chemical space of this privileged scaffold.

Technical Documentation Hub

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